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Introduction
LH1307 is a C2-symmetric small molecule inhibitor of the programmed cell death-

1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. The PD-1/PD-L1

pathway is a critical immune checkpoint that cancer cells often exploit to evade the host

immune system. By binding to PD-L1, LH1307 prevents its interaction with PD-1 on T-cells,

thereby restoring T-cell activity against tumor cells. Accurate and robust measurement of the

binding affinity of LH1307 and other small molecules to PD-L1 is crucial for their development

as therapeutic agents.

These application notes provide detailed protocols for several key biophysical and biochemical

techniques used to quantify the binding affinity of small molecules like LH1307 to the PD-1/PD-

L1 complex. The described methods include Homogeneous Time-Resolved Fluorescence

(HTRF), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Microscale

Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC).

PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells initiates a

signaling cascade that suppresses T-cell function, leading to immune evasion. Small molecule

inhibitors, such as LH1307, can disrupt this interaction by binding to PD-L1, preventing its
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engagement with PD-1 and thereby restoring the T-cell's ability to recognize and eliminate

cancer cells.
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Figure 1: PD-1/PD-L1 signaling pathway and mechanism of LH1307 action.

Quantitative Data Summary
The binding affinities of LH1307 and other representative small molecule inhibitors of the PD-

1/PD-L1 interaction, as determined by various techniques, are summarized below.

Compound Technique Parameter Value Reference

LH1307 HTRF IC50 3.0 nM [1]

BMS-1166 HTRF IC50 1.4 nM [2]

BMS-202 SPR KD 320 nM [3]

Anidulafungin BLI KD 76.9 µM [4]

hPD-1/hPD-L1-

eGFP
MST Kd 7.2 µM [3][5]
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Experimental Protocols
This section provides detailed protocols for the key techniques used to measure the binding

affinity of LH1307 to PD-L1.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy

transfer (FRET) between a donor and an acceptor fluorophore. In the context of the PD-1/PD-

L1 interaction, one protein is labeled with a donor (e.g., Europium cryptate) and the other with

an acceptor (e.g., d2 or APC). When the proteins interact, the donor and acceptor are brought

into close proximity, resulting in a FRET signal. A small molecule inhibitor like LH1307 will

disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value for LH1307
was determined using this method.[1]
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HTRF Experimental Workflow

Prepare Reagents:
- Tagged PD-1 (e.g., Fc-tag)

- Tagged PD-L1 (e.g., His-tag)
- Anti-tag Donor (e.g., Eu-anti-Fc)

- Anti-tag Acceptor (e.g., APC-anti-His)
- LH1307 dilutions

Dispense LH1307 dilutions into a 384-well plate

Add tagged PD-1 and PD-L1 proteins

Incubate to allow for binding and inhibition

Add HTRF detection reagents (Donor and Acceptor)

Incubate to allow for antibody binding

Read plate on an HTRF-compatible reader
(Excitation: 320 nm, Emission: 620 nm & 665 nm)

Data Analysis:
- Calculate HTRF ratio (665nm/620nm)
- Plot ratio vs. LH1307 concentration

- Determine IC50

Click to download full resolution via product page

Figure 2: HTRF experimental workflow for measuring LH1307 binding affinity.
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Protocol:

Reagent Preparation:

Assay Buffer: PBS (pH 7.4) with 0.05% Tween-20 and 0.1% BSA.

Prepare serial dilutions of LH1307 in DMSO. The final DMSO concentration in the assay

should be 1%.

Dilute recombinant human PD-1 protein (with an Fc tag) and PD-L1 protein (with a His-

tag) in the assay buffer.

Prepare the HTRF detection reagents: Europium cryptate-labeled anti-human IgG (donor)

and Allophycocyanin (APC)-labeled anti-His antibody (acceptor) in the detection buffer

provided by the manufacturer.

Assay Procedure (384-well plate format):

Add 5 µL of the serially diluted LH1307 or DMSO (as a control) to the wells of a black, low-

volume 384-well plate.

Add 5 µL of the PD-1 protein solution to each well.

Add 5 µL of the PD-L1 protein solution to each well. The final concentrations in the assay

are typically around 3 nM for PD-1 and 10 nM for PD-L1.

Centrifuge the plate briefly and incubate for 40 minutes at 25°C to allow the inhibitor to

bind to PD-L1.

Add 5 µL of the pre-mixed HTRF detection reagents to each well. Final concentrations are

typically around 1 nM for the Europium-labeled antibody and 20 nM for the APC-labeled

antibody.

Centrifuge the plate briefly and incubate for 60 minutes at 25°C in the dark.

Data Acquisition and Analysis:
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Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence

emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

Plot the HTRF ratio against the logarithm of the LH1307 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a

sensor chip to monitor biomolecular interactions in real-time. This allows for the determination

of binding kinetics (association and dissociation rates) and affinity.
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SPR Experimental Workflow

Prepare Sensor Chip (e.g., CM5)

Immobilize PD-1 protein onto the sensor chip surface via amine coupling

Prepare serial dilutions of LH1307 (analyte) in running buffer

Inject LH1307 dilutions over the sensor surface (association phase)

Flow running buffer over the surface (dissociation phase)

Regenerate the sensor surface to remove bound analyte

Repeat for all LH1307 concentrations

Cycle

Data Analysis:
- Generate sensorgrams

- Fit data to a binding model (e.g., 1:1 Langmuir)
- Determine ka, kd, and KD

Click to download full resolution via product page

Figure 3: SPR experimental workflow for kinetic analysis of LH1307 binding.
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Protocol:

Reagent Preparation:

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20).

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

Analyte: Prepare a stock solution of LH1307 in 100% DMSO and create a serial dilution

series in running buffer. The final DMSO concentration should be kept low and constant

across all samples (e.g., < 5%).

Ligand: Recombinant human PD-1 protein.

Immobilization of PD-1:

Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M

NHS.

Inject the PD-1 protein (e.g., at 40 µg/mL in immobilization buffer) over the activated

surface to achieve the desired immobilization level.

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

A reference flow cell should be prepared in the same way but without the injection of PD-1

to serve as a control for non-specific binding and bulk refractive index changes.

Kinetic Analysis:

Inject the different concentrations of LH1307 over both the PD-1 immobilized surface and

the reference surface for a defined period (e.g., 120 seconds) to monitor the association

phase.

Switch to flowing only running buffer over the surfaces for a defined period (e.g., 300

seconds) to monitor the dissociation phase.
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After each cycle, regenerate the sensor surface using a short pulse of a regeneration

solution (e.g., 50 mM NaOH) to remove all bound analyte.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain the specific

binding sensorgrams.

Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding

model) using the instrument's analysis software to determine the association rate constant

(ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light

reflected from the surface of a biosensor tip. Changes in the number of molecules bound to the

biosensor tip cause a shift in the interference pattern, which can be measured in real-time to

determine binding kinetics and affinity.
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BLI Experimental Workflow

Hydrate Biosensors (e.g., Streptavidin-coated)

Immobilize biotinylated PD-L1 onto the biosensor tips

Establish a baseline in running buffer

Associate LH1307 at various concentrations

Dissociate in running buffer

Regenerate biosensors (if applicable)

Data Analysis:
- Process raw data

- Fit curves to a binding model
- Determine ka, kd, and KD

Click to download full resolution via product page

Figure 4: BLI experimental workflow for measuring LH1307 binding affinity.

Protocol:
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Reagent and Biosensor Preparation:

Assay Buffer: PBS with 0.1% BSA and 0.02% Tween-20.

Ligand: Biotinylate recombinant human PD-L1 protein.

Analyte: Prepare a serial dilution of LH1307 in the assay buffer.

Hydrate Streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.

Assay Procedure:

Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells

containing assay buffer for 60 seconds.

Loading: Immobilize the biotinylated PD-L1 onto the SA biosensors by dipping them into

wells containing the protein solution (e.g., 10 µg/mL) for a defined time until a stable signal

is reached.

Baseline 2: Establish a new baseline in assay buffer for 60 seconds.

Association: Transfer the biosensors to wells containing the different concentrations of

LH1307 and measure the association for a defined period (e.g., 120-300 seconds).

Dissociation: Move the biosensors to wells containing only assay buffer and measure the

dissociation for a defined period (e.g., 300-600 seconds).

Data Analysis:

Reference subtract the data using a biosensor with no immobilized ligand or a reference

analyte that does not bind.

Align the curves to the baseline and dissociation steps.

Fit the processed data to a suitable binding model (e.g., 1:1) using the instrument's

analysis software to determine ka, kd, and KD.

Microscale Thermophoresis (MST)
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MST measures the directed movement of molecules in a microscopic temperature gradient. A

change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a

change in its thermophoretic movement, which can be quantified to determine binding affinity.

MST Experimental Workflow

Label one binding partner (e.g., PD-L1) with a fluorophore

Prepare a serial dilution of the unlabeled partner (LH1307)

Mix labeled PD-L1 (constant concentration) with LH1307 dilutions

Incubate to reach binding equilibrium

Load samples into MST capillaries

Measure thermophoresis in the MST instrument

Data Analysis:
- Plot the change in thermophoresis against LH1307 concentration

- Fit the data to a binding curve to determine the Kd

Click to download full resolution via product page
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Figure 5: MST experimental workflow for determining binding affinity.

Protocol:

Reagent Preparation:

Labeling: Label recombinant human PD-L1 with a suitable fluorescent dye (e.g., NT-647)

according to the manufacturer's instructions.

Assay Buffer: PBS-T (PBS with 0.05% Tween-20).

Prepare a 16-point serial dilution of LH1307 in the assay buffer.

Prepare a solution of the labeled PD-L1 at twice the final desired concentration.

Sample Preparation:

Mix the LH1307 serial dilutions 1:1 with the labeled PD-L1 solution. The final concentration

of labeled PD-L1 should be constant (e.g., 35 nM) in all samples.

Incubate the samples for a sufficient time to reach binding equilibrium.

Load the samples into MST capillaries.

MST Measurement:

Place the capillaries into the MST instrument.

Perform the MST experiment at a constant temperature (e.g., 25°C) and with a defined

MST power (e.g., 40%).

Data Analysis:

Analyze the change in the normalized fluorescence (Fnorm) as a function of the LH1307
concentration.

Plot the change in Fnorm against the logarithm of the LH1307 concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/product/b15609802?utm_src=pdf-body
https://www.benchchem.com/product/b15609802?utm_src=pdf-body
https://www.benchchem.com/product/b15609802?utm_src=pdf-body
https://www.benchchem.com/product/b15609802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fit the resulting binding curve using the appropriate binding model (e.g., the law of mass

action) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a label-free,

in-solution technique that provides a complete thermodynamic profile of the interaction,

including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of

binding.

ITC Experimental Workflow

Prepare PD-L1 protein and LH1307 in identical, degassed buffer

Load PD-L1 into the sample cell Load LH1307 into the injection syringe

Perform a series of small injections of LH1307 into the PD-L1 solution

Measure the heat change after each injection

Data Analysis:
- Integrate the heat peaks

- Plot heat per injection vs. molar ratio
- Fit the data to a binding model to determine KD, n, and ΔH

Click to download full resolution via product page

Figure 6: ITC experimental workflow for thermodynamic characterization.
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Protocol:

Sample Preparation:

Dialyze the recombinant human PD-L1 protein extensively against the desired assay

buffer (e.g., PBS, pH 7.4).

Dissolve LH1307 in the final dialysis buffer to ensure a perfect buffer match. Any residual

DMSO should be at a very low and identical concentration in both the protein and ligand

solutions.

Degas both the protein and ligand solutions immediately before the experiment.

Accurately determine the concentrations of both the protein and the ligand.

ITC Experiment:

Load the PD-L1 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

Load the LH1307 solution (typically 10-20 times the concentration of the protein) into the

injection syringe.

Set the experimental temperature (e.g., 25°C).

Perform a series of small, sequential injections (e.g., 2-10 µL) of the LH1307 solution into

the sample cell, allowing the system to return to thermal equilibrium between each

injection.

Data Analysis:

Integrate the area of each injection peak to determine the heat change associated with

that injection.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding

model) to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy
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of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation:

ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Conclusion
The choice of technique for measuring the binding affinity of LH1307 to PD-L1 will depend on

the specific requirements of the study, such as the need for high-throughput screening, kinetic

information, or a full thermodynamic profile. The protocols provided here offer a comprehensive

guide for researchers to accurately and reliably characterize the binding of LH1307 and other

small molecule inhibitors to the PD-1/PD-L1 immune checkpoint, a critical step in the

development of novel cancer immunotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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